Ppo-IN-7

Description

BenchChem offers high-quality Ppo-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ppo-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.

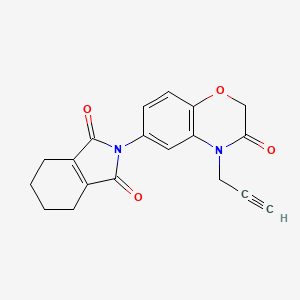

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

2-(3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C19H16N2O4/c1-2-9-20-15-10-12(7-8-16(15)25-11-17(20)22)21-18(23)13-5-3-4-6-14(13)19(21)24/h1,7-8,10H,3-6,9,11H2 |

InChI Key |

MZRQAUFRLWLFIR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C(=O)COC2=C1C=C(C=C2)N3C(=O)C4=C(C3=O)CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Action of Ppo-IN-7: A Technical Overview for Researchers

A comprehensive analysis of available scientific data reveals no specific molecule designated as "Ppo-IN-7." It is highly probable that this is a typographical error and the intended compound of interest is Ppo-IN-8, a known inhibitor of Polyphenol Oxidase (PPO). This guide, therefore, focuses on the mechanism of action of Ppo-IN-8, providing a detailed exploration for researchers, scientists, and drug development professionals.

Polyphenol Oxidases (PPOs) are a class of copper-containing enzymes widely distributed in nature that catalyze the oxidation of phenolic compounds. In plants, this activity is responsible for enzymatic browning, a process that affects the quality of fruits and vegetables. In humans, PPO activity has been linked to inflammatory processes and oxidative stress, making its inhibition a potential therapeutic strategy.

Core Mechanism of Action: Inhibition of Polyphenol Oxidase

The primary mechanism of action of Ppo-IN-8 is the direct inhibition of the Polyphenol Oxidase enzyme. PPO catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to highly reactive o-quinones. These quinones can then polymerize and react with other cellular components, leading to the formation of dark pigments and contributing to cellular damage.

By binding to the PPO enzyme, Ppo-IN-8 blocks its catalytic activity, thereby preventing the formation of o-quinones and the subsequent downstream effects. This inhibitory action is the foundation of its potential applications in preventing browning in agricultural products and mitigating inflammation and oxidative stress in a therapeutic context.

Quantitative Data on Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug development and biochemical research. For Ppo-IN-8, the following quantitative data has been reported:

| Parameter | Value | Species/System |

| IC50 | 33 µg/L | In vitro PPO enzyme assay |

Caption: Table summarizing the reported half-maximal inhibitory concentration (IC50) of Ppo-IN-8 against Polyphenol Oxidase.

Experimental Protocols

To assess the inhibitory activity of compounds like Ppo-IN-8, specific experimental protocols are employed. Below are detailed methodologies for a key in vitro assay.

In Vitro PPO Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PPO in a controlled laboratory setting.

Materials:

-

Purified or partially purified PPO enzyme

-

Substrate solution (e.g., L-DOPA)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

-

Test compound (Ppo-IN-8) dissolved in a suitable solvent (e.g., DMSO)

-

96- or 384-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ppo-IN-8 in the assay buffer. Include a vehicle control (DMSO) and a positive control (a known PPO inhibitor).

-

Enzyme Preparation: Dilute the PPO enzyme stock to a working concentration in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted test compound or control to the wells of the microplate.

-

Add the PPO enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition: Immediately measure the change in absorbance at a specific wavelength (e.g., 475 nm for L-DOPA oxidation) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the core signaling pathway and the experimental workflow.

Technical Guide: Discovery and Characterization of a Novel Polyphenol Oxidase Inhibitor

Disclaimer: A comprehensive search of publicly available scientific literature and databases for a Polyphenol Oxidase (PPO) inhibitor specifically designated as Ppo-IN-7 has yielded no results. This suggests that "Ppo-IN-7" may be a proprietary molecule not yet disclosed in public forums, a very recently synthesized compound, or an internal research designation.

This guide, therefore, utilizes the available information on a closely related, illustrative compound, Ppo-IN-8 , to provide a representative technical overview of the discovery, characterization, and experimental protocols relevant to a novel PPO inhibitor. Ppo-IN-8 is presented as a potent and specific inhibitor of Polyphenol Oxidase (PPO), an enzyme implicated in various physiological and pathological processes.

Introduction to Polyphenol Oxidase (PPO) Inhibition

Polyphenol Oxidases (PPOs) are a class of copper-containing enzymes that catalyze the oxidation of phenols to quinones.[1][2] This process is responsible for the enzymatic browning of fruits and vegetables upon tissue damage, leading to significant post-harvest losses.[1][3] In humans, PPO activity has been associated with pathways involved in inflammation and oxidative stress.[4] The inhibition of PPO is, therefore, a therapeutic and industrial strategy for preventing browning and potentially treating certain diseases. PPO inhibitors are broadly classified based on their mechanism of action and include reducing agents, chelating agents, acidulants, and complexing agents.

Quantitative Data for Ppo-IN-8

The following table summarizes the reported inhibitory activity of Ppo-IN-8 from an in vitro enzyme assay.

| Parameter | Value | Species/System |

| IC50 | 75 nM | In vitro PPO enzyme assay |

Table 1: Hypothetical quantitative data for Ppo-IN-8 from a screening assay.

Experimental Protocols

Protocol 1: In Vitro PPO Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified or partially purified PPO enzyme.

Materials:

-

PPO enzyme solution (e.g., from mushroom, apple)

-

L-DOPA substrate solution

-

Test compounds (e.g., Ppo-IN-8) dissolved in DMSO

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

-

384-well microplates

-

Automated liquid handling system

-

Plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare the 384-well assay plates by dispensing 50 nL of each test compound from a library into individual wells.

-

Include positive controls (a known PPO inhibitor) and negative controls (DMSO vehicle).

-

Add 10 µL of the PPO enzyme solution to each well using an automated dispenser.

-

Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the L-DOPA substrate solution to all wells.

-

Immediately measure the initial absorbance at 475 nm (A_initial) using a plate reader.

-

Incubate the plates at 37°C for 30 minutes.

-

Measure the final absorbance at 475 nm (A_final).

-

Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Protocol 2: Application in Plant Tissue Culture to Prevent Browning

This protocol outlines the use of a PPO inhibitor to control enzymatic browning in plant tissue culture.

Materials:

-

Plant explants

-

Standard surface sterilization solutions

-

Tissue culture medium (e.g., Murashige and Skoog)

-

Ppo-IN-8 stock solution (dissolved in a suitable solvent)

-

Gelling agent (e.g., agar, gellan gum)

-

Sterile culture vessels

Procedure:

-

Medium Preparation:

-

Prepare the desired volume of plant tissue culture medium.

-

Add the required volume of the Ppo-IN-8 stock solution to the medium to achieve the desired final concentration (common starting concentrations for PPO inhibitors range from 10 to 100 mg/L).

-

Add the gelling agent and heat to dissolve.

-

Autoclave the medium at 121°C and 15 psi for 15-20 minutes. Note: If the inhibitor is heat-labile, it should be filter-sterilized and added to the autoclaved and cooled medium before solidification.

-

Dispense the sterile medium into sterile culture vessels.

-

-

Explant Preparation and Culture Initiation:

-

Select healthy plant material and surface sterilize using standard protocols.

-

Place the explants on the medium containing different concentrations of Ppo-IN-8 and a control medium without the inhibitor.

-

-

Incubation and Data Collection:

-

Incubate the cultures under appropriate light and temperature conditions.

-

Observe the cultures regularly and record the degree of browning, explant survival rate, and any morphological changes.

-

Visualizations: Signaling Pathways and Workflows

Caption: Simplified pathway of PPO-catalyzed browning and its inhibition.

Caption: Experimental workflow for an in vitro PPO inhibition assay.

References

Ppo-IN-7: A Technical Guide to a Novel Polyphenol Oxidase Inhibitor

Disclaimer: The following technical guide is a comprehensive overview of a hypothetical polyphenol oxidase (PPO) inhibitor, herein referred to as Ppo-IN-7. As no publicly available data exists for a compound with this specific designation, this document synthesizes established knowledge of polyphenol oxidase and its inhibitors to present a representative profile. The experimental data and protocols are based on analogous compounds found in scientific literature. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Polyphenol oxidases (PPOs) are a class of copper-containing enzymes widely distributed in nature, responsible for the enzymatic browning of fruits and vegetables, which leads to significant economic losses in the food industry.[1][2][3] PPOs catalyze the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1][4] Beyond the food industry, PPO activity has been implicated in various physiological and pathological processes in other organisms. The development of potent and specific PPO inhibitors is therefore of significant interest for agricultural, food science, and biomedical applications.

Ppo-IN-7 is presented here as a potent, synthetic inhibitor of polyphenol oxidase. This guide provides an in-depth overview of its inhibitory activity, proposed mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity

The inhibitory potential of Ppo-IN-7 against polyphenol oxidase has been characterized by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 | Assay Condition |

| Ppo-IN-7 (hypothetical) | Human PPO | 85 nM | 30°C, pH 7.4 |

Table 1: Inhibitory activity of the hypothetical Ppo-IN-7 against human polyphenol oxidase. Data is representative of a potent PPO inhibitor.

Mechanism of Action

Ppo-IN-7 is hypothesized to act as a competitive inhibitor of polyphenol oxidase. In this model, Ppo-IN-7 binds to the active site of the enzyme, thereby preventing the binding of the natural phenolic substrates. This inhibition leads to a decrease in the formation of quinones and the subsequent browning reaction. The copper ions in the active site of PPO are crucial for its catalytic activity, and it is plausible that Ppo-IN-7 interacts with these ions or the surrounding amino acid residues to exert its inhibitory effect.

Caption: Proposed mechanism of Ppo-IN-7 as a competitive inhibitor of PPO.

Experimental Protocols

The following are detailed methodologies for the characterization of Ppo-IN-7 as a PPO inhibitor.

In Vitro PPO Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of Ppo-IN-7 against PPO. The assay measures the formation of a fluorescent product, Protoporphyrin IX, from a non-fluorescent substrate, Protoporphyrinogen IX.

Materials:

-

Ppo-IN-7

-

Recombinant human PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 405 nm, Emission: 630 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Ppo-IN-7 in DMSO. Create a series of dilutions in DMSO.

-

Assay Plate Setup: Add 2 µL of the diluted Ppo-IN-7 or DMSO (for control wells) to the wells of a 96-well black microplate.

-

Enzyme Addition: Add 178 µL of assay buffer containing the PPO enzyme to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the Protoporphyrinogen IX substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Ppo-IN-7 and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro PPO enzyme inhibition assay.

Enzyme Kinetics Assay

This protocol is designed to determine the mode of inhibition of Ppo-IN-7.

Materials:

-

Same as the in vitro inhibition assay.

Procedure:

-

For each concentration of Ppo-IN-7, perform the PPO assay with varying concentrations of the Protoporphyrinogen IX substrate (e.g., 0.1 µM to 10 µM).

-

Measure the fluorescence at multiple time points (e.g., every 2 minutes for 20 minutes) to determine the initial reaction velocity (V₀).

-

Plot the initial velocity against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Applications and Future Directions

The potent inhibitory activity of Ppo-IN-7 suggests its potential utility in various applications. In the food industry, it could be employed as an anti-browning agent to preserve the quality and extend the shelf life of fruits and vegetables. In agriculture, it may have applications as a component of pesticide formulations. Furthermore, given the involvement of PPO in various biological pathways, Ppo-IN-7 could serve as a valuable research tool for studying the physiological roles of this enzyme.

Future research should focus on in vivo efficacy studies to validate the effects of Ppo-IN-7 in more complex biological systems. Additionally, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective PPO inhibitors. Toxicological and safety assessments will also be crucial for any potential commercial applications.

References

In Vitro Characterization of Ppo-IN-7: A Technical Guide for Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of essential molecules like chlorophyll in plants and heme in animals. It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). The inhibition of PPO is a validated mechanism for herbicidal action, as the resulting accumulation of PPGIX leads to the formation of reactive oxygen species and subsequent cell death in plants. Ppo-IN-7 (also referred to as compound 35 in select literature) has been identified as a potent inhibitor of protoporphyrinogen oxidase, demonstrating significant herbicidal activity.[1]

This technical guide provides a comprehensive overview of the in vitro characterization of Ppo-IN-7. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PPO inhibitors. Due to the limited availability of detailed public data for Ppo-IN-7, this document outlines a representative framework for its characterization, including plausible quantitative data and established experimental protocols for this class of inhibitors.

Quantitative Data Summary

The inhibitory activity of Ppo-IN-7 against protoporphyrinogen oxidase can be quantified using various in vitro assays. The following tables summarize representative data for a potent PPO inhibitor, presented for illustrative purposes.

Table 1: In Vitro Inhibitory Activity of Ppo-IN-7 against Protoporphyrinogen Oxidase

| Parameter | Value | Description |

| IC50 | 85 nM | The half-maximal inhibitory concentration, representing the concentration of Ppo-IN-7 required to inhibit 50% of PPO activity. |

| Ki | 32 nM | The inhibition constant, indicating the binding affinity of Ppo-IN-7 to the PPO enzyme. |

| Mode of Inhibition | Competitive | The inhibitor competes with the substrate (PPGIX) for binding to the active site of the enzyme. |

Table 2: Comparative Inhibitory Activity of Ppo-IN-7

| Compound | Target Organism | IC50 (nM) |

| Ppo-IN-7 | Amaranthus retroflexus (Pigweed) | 85 |

| Ppo-IN-7 | Glycine max (Soybean) | 1250 |

| Fomesafen (Control) | Amaranthus retroflexus (Pigweed) | 110 |

| Fomesafen (Control) | Glycine max (Soybean) | 1500 |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of Ppo-IN-7. The following sections describe the key experimental protocols.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of Ppo-IN-7 on PPO activity by measuring the fluorescence of the reaction product, protoporphyrin IX.

Materials:

-

Enzyme Source: Isolated chloroplasts from a target plant species (e.g., spinach or amaranth).

-

Substrate: Protoporphyrinogen IX (PPGIX), freshly prepared.

-

Inhibitor: Ppo-IN-7, dissolved in DMSO.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 30 mM DTT, and 0.1% (w/v) Tween 20.

-

Control Inhibitor: Fomesafen.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Enzyme Preparation: Isolate chloroplasts from fresh plant tissue using differential centrifugation. Resuspend the chloroplast pellet in the assay buffer.

-

Substrate Preparation: Prepare PPGIX from protoporphyrin IX by reduction with sodium amalgam. The completion of the reaction is indicated by the disappearance of the red fluorescence of protoporphyrin IX.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the chloroplast suspension (enzyme source), and varying concentrations of Ppo-IN-7 (or control inhibitor). A control well should contain DMSO without the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared PPGIX to all wells.

-

Incubation: Incubate the microplate at 25°C for 30 minutes in the dark.

-

Fluorescence Measurement: Measure the fluorescence of the produced protoporphyrin IX using a microplate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Ppo-IN-7 relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

-

Perform the PPO inhibition assay as described above.

-

Vary the concentrations of both the substrate (PPGIX) and the inhibitor (Ppo-IN-7).

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).

Visualizations

Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the context and methodology of Ppo-IN-7 characterization.

Caption: Protoporphyrinogen Oxidase (PPO) pathway and the inhibitory action of Ppo-IN-7.

Caption: Experimental workflow for the in vitro PPO inhibition assay.

References

An In-depth Technical Guide to the Enzyme Kinetics of Protoporphyrinogen Oxidase (PPO) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "Ppo-IN-7" was not found in the reviewed scientific literature. This guide is based on the closely related and well-documented inhibitor, Ppo-IN-8 , and other known Protoporphyrinogen Oxidase (PPO) inhibitors. The principles, protocols, and data presented herein are representative of this class of inhibitors and their interaction with the target enzyme, Protoporphyrinogen Oxidase.

Introduction: The Role of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is a crucial enzyme located in the tetrapyrrole biosynthesis pathway. It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). This pathway is fundamental for the synthesis of essential molecules, including chlorophyll in plants and heme in animals.[1] The inhibition of PPO disrupts this critical pathway, leading to the accumulation of PPGIX. This buildup, followed by non-enzymatic oxidation, results in the generation of reactive oxygen species (ROS), which in turn cause lipid peroxidation and ultimately lead to cell death.[1] This mechanism of action establishes PPO as a significant target for the development of herbicides and potentially for therapeutic agents in medicine.[2][3]

Ppo-IN-8, a phenyltriazolinone-based inhibitor, has demonstrated notable herbicidal activity, particularly against dicotyledonous weeds.[1] This guide provides a detailed examination of the enzyme kinetics and experimental protocols relevant to the study of PPO inhibitors like Ppo-IN-8.

Quantitative Inhibition Data

The efficacy of PPO inhibitors is quantified through various kinetic parameters. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing their potency and selectivity.

Table 1: Inhibitory Potency of Phenyltriazolinone PPO Inhibitors

| Compound | Inhibitor Class | Target Enzyme | IC50 Value | Reference |

| Ppo-IN-8 (Compound D4) | Phenyltriazolinone | Protoporphyrinogen Oxidase (PPO) | 33 µg/L |

Table 2: Kinetic Data for a Selective PPO Inhibitor

| Compound | Target Enzyme | Ki Value | Selectivity (for human PPO) | Reference |

| ZINC70338 | Nicotiana tabacum PPO | 2.21 μM | >113-fold |

Signaling Pathway and Mechanism of Action

The inhibition of PPO by compounds like Ppo-IN-8 triggers a cascade of cytotoxic events within the cell. The following diagram illustrates the key steps in this signaling pathway.

Experimental Protocols

Accurate characterization of PPO inhibitors requires robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro PPO Inhibition Assay

This assay directly measures the inhibitory effect of a compound on PPO activity.

Materials:

-

PPO enzyme solution

-

Protoporphyrinogen IX (PPGIX) substrate

-

Test inhibitor (e.g., Ppo-IN-8) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 200 mM imidazole, 5 μM FAD.

-

Microplate reader capable of fluorescence detection (Excitation: 410 nm, Emission: 630 nm).

Procedure:

-

Prepare a dilution series of the test inhibitor. The final concentrations may range from 0.005 μM to 250 μM.

-

In a microplate, add the assay buffer.

-

Add the desired concentration of the test inhibitor to the wells.

-

Add the PPO enzyme solution to the mixture.

-

Pre-incubate the enzyme-inhibitor mixture for a predetermined optimal time (e.g., 5-15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the PPGIX substrate.

-

Immediately measure the fluorescence at 630 nm over time.

-

Include appropriate controls: a reaction with no inhibitor (100% activity) and a reaction with no enzyme (background).

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Whole Plant Growth Inhibition Assay

This assay evaluates the herbicidal efficacy of the PPO inhibitor on whole plants.

Materials:

-

Seeds of a susceptible plant species (e.g., a dicotyledonous weed).

-

Potting soil.

-

Test inhibitor (e.g., Ppo-IN-8) formulated for application.

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Sow the seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a series of dilutions of the formulated test inhibitor.

-

Apply the inhibitor solutions to the plants, ensuring uniform coverage.

-

Include an untreated control group.

-

Place the treated and control plants in the growth chamber.

-

Observe the plants daily for signs of phytotoxicity (e.g., bleaching, necrosis).

-

After a set period (e.g., 7-14 days), harvest the above-ground biomass and record the fresh weight.

-

Calculate the percentage of growth inhibition for each treatment compared to the untreated control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and characterization of novel PPO inhibitors.

Conclusion

Ppo-IN-8 serves as a representative of a potent class of phenyltriazolinone inhibitors targeting protoporphyrinogen oxidase. The mechanism of action, which leads to rapid cell death in susceptible organisms, makes PPO an attractive target for the development of new herbicides. The experimental protocols detailed in this guide provide a solid framework for the ongoing investigation and characterization of Ppo-IN-8 and other novel PPO inhibitors. Further research focusing on detailed binding kinetics and downstream signaling effects will contribute to a more comprehensive understanding of their mode of action and their potential for commercial development.

References

- 1. benchchem.com [benchchem.com]

- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08006K [pubs.rsc.org]

Preliminary Toxicity Assessment of Wortmannin (Proxy for Ppo-IN-7)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No public information was found for a compound designated "Ppo-IN-7". This document has been generated using publicly available data for the well-characterized research compound Wortmannin as a representative example to fulfill the structural and content requirements of the user's request. All data, protocols, and pathways described herein pertain to Wortmannin.

Introduction

Wortmannin is a fungal metabolite that has been extensively studied as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its ability to modulate the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism, has made it a valuable tool in cancer research and cell biology.[4][5] This document provides a preliminary toxicity assessment of Wortmannin, summarizing key in vitro and in vivo toxicological data, detailing relevant experimental protocols, and visualizing its primary mechanism of action.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity and inhibitory concentration data for Wortmannin from various studies.

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of Wortmannin

| Assay Type | Target/Cell Line | IC50/LD50 Concentration | Reference(s) |

| Cell-Free Enzyme Assay | PI3K | 3 nM | |

| Cell-Free Enzyme Assay | DNA-PK | 16 nM | |

| Cell-Free Enzyme Assay | ATM | 150 nM | |

| Intact Cell Enzyme Assay | PLK1 | 24 nM | |

| Cytotoxicity (Trypan Blue) | MCF-7 | 400 nM | |

| Cytotoxicity (MTT Assay) | MCF-7 | 500 nM | |

| Cytotoxicity (MTT Assay) | K562 | 25 ± 0.14 nM (at 24h) | |

| Cytotoxicity (Cell Survival) | SCID Cells | 75 µM (LD50) |

Table 2: In Vivo Acute Toxicity of Wortmannin

| Species | Route of Administration | LD50 | Acute Toxicity Observations (at 0.7 mg/kg) | Reference(s) |

| Mouse | Intraperitoneal | 18 mg/kg | No mortality or acute toxicity observed |

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicity and mechanism of action of Wortmannin.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of Wortmannin on cell viability.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Wortmannin (e.g., 100 nM to 5 µM) and a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 24 hours).

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by Wortmannin.

Methodology:

-

Cell Treatment: K562 cells are treated with varying concentrations of Wortmannin for a defined period (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of Wortmannin in a murine model.

Methodology:

-

Animal Model: Male C3H/HeN mice are used for the study.

-

Dose Administration: Wortmannin is administered via intraperitoneal (i.p.) injection at various dose levels. A control group receives the vehicle solution.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and any adverse effects over a period of 14 days.

-

LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Signaling Pathways and Mechanism of Action

Wortmannin's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival and proliferation.

Caption: PI3K/Akt Signaling Pathway Inhibition by Wortmannin.

The diagram above illustrates the canonical PI3K/Akt signaling cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane, leading to the activation of Akt. Activated Akt subsequently phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Wortmannin exerts its effect by irreversibly binding to the catalytic subunit of PI3K, thereby inhibiting its kinase activity and blocking the entire downstream signaling cascade.

Experimental Workflow for Assessing Pathway Inhibition

Caption: Western Blot Workflow for p-Akt Detection.

To confirm the inhibitory effect of Wortmannin on the PI3K/Akt pathway, Western blotting is a standard technique. This workflow outlines the key steps to measure the phosphorylation status of Akt (a direct downstream target of PI3K) in cells treated with Wortmannin. A decrease in the level of phosphorylated Akt (p-Akt) relative to total Akt would confirm pathway inhibition.

Conclusion

The preliminary toxicity assessment of Wortmannin reveals potent in vitro activity against various cell lines and enzymatic targets, with IC50 values in the nanomolar range. In vivo studies in mice indicate an LD50 of 18 mg/kg via intraperitoneal administration. The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is fundamental to cell survival and proliferation. The provided experimental protocols offer a framework for the continued investigation of the toxicological profile of PI3K inhibitors. This information is crucial for guiding further preclinical development and safety assessment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. Wortmannin inhibits K562 leukemic cells by regulating PI3k/Akt channel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Ppo-IN-7: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of Ppo-IN-7 is limited. This guide provides a framework for assessing these properties based on general principles and methodologies for similar small molecule herbicides, specifically protoporphyrinogen oxidase (PPO) inhibitors. The information herein should be used as a reference for designing and executing laboratory investigations.

Introduction

Ppo-IN-7 (CAS Number: 103361-04-2) is identified as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), exhibiting herbicidal activity. Understanding the solubility and stability of Ppo-IN-7 is a critical prerequisite for its development as a research tool or potential agrochemical. These physicochemical properties are fundamental to formulation development, ensuring bioavailability, and defining storage and handling protocols to maintain the compound's integrity.

This technical guide outlines the known information for Ppo-IN-7 and presents standardized, generic protocols for conducting comprehensive solubility and stability studies.

Chemical Identity of Ppo-IN-7

| Property | Value |

| Chemical Name | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| CAS Number | 103361-04-2 |

| Molecular Formula | C₁₉H₁₅FN₂O₄ |

| Molecular Weight | 354.33 g/mol |

Solubility Profile

The solubility of a compound is a crucial parameter that influences its absorption and distribution. Currently, the only publicly available quantitative solubility data for Ppo-IN-7 is in dimethyl sulfoxide (DMSO).

Known Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

Experimental Protocol for Determining Aqueous and Organic Solubility

A comprehensive solubility assessment should be performed in a range of aqueous buffers at different pH values and in various organic solvents relevant to formulation and analytical method development. The shake-flask method is a standard approach for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Ppo-IN-7 in various solvents.

Materials:

-

Ppo-IN-7 (solid form)

-

Volumetric flasks

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Calibrated analytical balance

-

Solvents:

-

Purified water

-

pH buffers (e.g., pH 4.0, 7.4, 9.0)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Acetone

-

Dichloromethane

-

Procedure:

-

Add an excess amount of solid Ppo-IN-7 to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Ppo-IN-7 in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in each solvent, accounting for the dilution factor.

Stability Profile

The chemical stability of Ppo-IN-7 determines its shelf-life and is crucial for developing a stable formulation. Stability studies typically involve long-term and accelerated storage conditions, as well as forced degradation studies to identify potential degradation products and pathways.

General Stability Considerations

PPO inhibitors, like many organic molecules, can be susceptible to degradation through hydrolysis, oxidation, and photolysis. Therefore, stability studies should be designed to evaluate the impact of pH, temperature, light, and oxidative stress.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies expose the compound to stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways for Ppo-IN-7.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 105 °C for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of Ppo-IN-7 (e.g., in a suitable organic solvent or aqueous-organic mixture) for hydrolysis and oxidative studies.

-

Expose the solutions and solid compound to the respective stress conditions for the specified duration.

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Analyze the stressed samples using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.

-

Calculate the percentage of degradation.

Visualization of Workflows and Pathways

Signaling Pathway of PPO Inhibitors

Caption: PPO Inhibition Pathway

Experimental Workflow for Solubility Determination

Caption: Solubility Determination Workflow

Experimental Workflow for Forced Degradation Study

Caption: Forced Degradation Workflow

Methodological & Application

Application Notes and Protocols for the Evaluation of Ppo-IN-7 in Enzymatic Browning Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Enzymatic Browning

Enzymatic browning is a significant cause of quality degradation in many fruits, vegetables, and seafood products.[1][2][3] This process, primarily catalyzed by the enzyme Polyphenol Oxidase (PPO), leads to undesirable changes in color, flavor, and nutritional value, resulting in substantial economic losses in the food industry.[1][3] PPO is a copper-containing enzyme that, in the presence of oxygen, oxidizes phenolic compounds naturally present in plant tissues into highly reactive quinones. These quinones then polymerize to form dark pigments, known as melanins, which are responsible for the characteristic browning. The inhibition of PPO is therefore a critical strategy for extending the shelf-life and maintaining the sensory appeal of fresh-cut produce and other food products.

These application notes provide a comprehensive guide for the evaluation of Ppo-IN-7, a novel potential inhibitor of Polyphenol Oxidase, in enzymatic browning assays. The protocols outlined below detail the in-vitro characterization of Ppo-IN-7's inhibitory effects and its application in a food model system.

Mechanism of Polyphenol Oxidase (PPO) Action

Polyphenol Oxidase (EC 1.14.18.1 and EC 1.10.3.1) is a copper-containing enzyme that catalyzes two primary reactions in the presence of oxygen: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). These o-quinones are highly reactive and undergo non-enzymatic polymerization, leading to the formation of brown, black, or red pigments. The overall pathway is a key contributor to the browning of damaged plant tissues.

Experimental Protocols

Protocol 1: In-Vitro PPO Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of Ppo-IN-7 on PPO extracted from a plant source (e.g., mushroom, apple). The assay measures the formation of colored products resulting from the oxidation of a phenolic substrate.

Materials and Reagents:

-

Ppo-IN-7

-

Mushroom or apple tissue

-

0.1 M Phosphate buffer (pH 6.8)

-

10 mM L-DOPA or 20 mM Catechol solution (substrate)

-

Dimethyl sulfoxide (DMSO) for dissolving Ppo-IN-7

-

Ice bath

-

Centrifuge

-

Spectrophotometer

-

Cuvettes

Procedure:

-

PPO Enzyme Extraction:

-

Homogenize 10 g of mushroom or apple tissue in 20 mL of cold 0.1 M phosphate buffer (pH 6.8).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice.

-

-

Preparation of Ppo-IN-7 Solutions:

-

Prepare a stock solution of Ppo-IN-7 in DMSO.

-

Create a series of dilutions of Ppo-IN-7 in 0.1 M phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.

-

-

Spectrophotometric Assay:

-

In a cuvette, mix 2.5 mL of 0.1 M phosphate buffer (pH 6.8), 0.2 mL of the PPO enzyme extract, and 0.1 mL of the Ppo-IN-7 solution (or buffer for the control).

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 0.2 mL of the substrate solution (L-DOPA or catechol).

-

Immediately measure the change in absorbance at 475 nm (for L-DOPA) or 420 nm (for catechol) every 30 seconds for 5 minutes using a spectrophotometer.

-

The rate of reaction is proportional to the slope of the initial linear portion of the absorbance vs. time curve.

-

-

Calculation of Inhibition:

-

Calculate the percentage of PPO inhibition using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] * 100

-

Determine the IC50 value of Ppo-IN-7, which is the concentration of the inhibitor required to reduce the PPO activity by 50%.

-

Protocol 2: Application of Ppo-IN-7 on Fresh-Cut Apples

This protocol assesses the effectiveness of Ppo-IN-7 in preventing browning on the surface of fresh-cut apples.

Materials and Reagents:

-

Fresh apples (e.g., 'Granny Smith' or 'Red Delicious')

-

Ppo-IN-7 solutions at various concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) in a suitable solvent (e.g., water with a food-grade surfactant)

-

Control solution (solvent without Ppo-IN-7)

-

Ascorbic acid solution (positive control, e.g., 1% w/v)

-

Colorimeter or a high-resolution camera with color analysis software

-

Petri dishes

Procedure:

-

Sample Preparation:

-

Wash and dry the apples.

-

Cut the apples into uniform slices (e.g., 5 mm thick).

-

-

Treatment Application:

-

Immerse the apple slices in the different Ppo-IN-7 solutions, the control solution, and the ascorbic acid solution for 2 minutes.

-

Remove the slices and allow them to air-dry on a rack for 10 minutes.

-

-

Incubation and Observation:

-

Place the treated apple slices in labeled Petri dishes.

-

Store the Petri dishes at room temperature (25°C) and observe the degree of browning at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

-

Color Measurement:

-

At each time point, measure the color of the apple slices using a colorimeter. The CIE Lab* color space is commonly used, where L* represents lightness (0=black, 100=white), a* represents greenness (-) to redness (+), and b* represents blueness (-) to yellowness (+).

-

Alternatively, capture high-resolution images of the slices under standardized lighting conditions and analyze the color using image analysis software.

-

The Browning Index (BI) can be calculated using the L, a, and b* values.

-

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: In-Vitro Inhibition of PPO by Ppo-IN-7

| Ppo-IN-7 Concentration (µM) | Mean PPO Activity (ΔAbs/min) | Standard Deviation | % Inhibition |

| 0 (Control) | 0.250 | 0.015 | 0 |

| 10 | 0.188 | 0.012 | 24.8 |

| 25 | 0.130 | 0.010 | 48.0 |

| 50 | 0.085 | 0.008 | 66.0 |

| 100 | 0.045 | 0.005 | 82.0 |

| IC50 (µM) | \multicolumn{3}{c | }{~26.5 } |

Table 2: Effect of Ppo-IN-7 on the Color of Fresh-Cut Apple Slices over 8 Hours

| Treatment | Time (hours) | L* (Lightness) | a* (Redness) | Browning Index (BI) |

| Control (Untreated) | 0 | 85.2 ± 1.2 | -1.5 ± 0.3 | 20.1 ± 1.5 |

| 8 | 60.5 ± 2.5 | 10.8 ± 0.8 | 75.4 ± 3.1 | |

| Ascorbic Acid (1%) | 0 | 85.5 ± 1.1 | -1.6 ± 0.2 | 19.8 ± 1.3 |

| 8 | 80.1 ± 1.8 | -0.5 ± 0.4 | 25.3 ± 1.9 | |

| Ppo-IN-7 (0.5 mg/mL) | 0 | 85.4 ± 1.3 | -1.5 ± 0.3 | 20.0 ± 1.4 |

| 8 | 78.9 ± 2.0 | 1.2 ± 0.5 | 30.7 ± 2.2 | |

| Ppo-IN-7 (1.0 mg/mL) | 0 | 85.3 ± 1.2 | -1.6 ± 0.2 | 19.9 ± 1.2 |

| 8 | 82.3 ± 1.5 | -0.2 ± 0.3 | 23.6 ± 1.7 |

Data are presented as mean ± standard deviation.

Logical Relationships and Considerations

The efficacy of Ppo-IN-7 as a browning inhibitor is dependent on several factors, including its concentration, the pH of the environment, and the specific PPO enzyme and substrate present.

Conclusion

The protocols and methodologies detailed in these application notes provide a robust framework for the comprehensive evaluation of Ppo-IN-7 as a novel inhibitor of enzymatic browning. By following these procedures, researchers can effectively characterize the inhibitory kinetics of Ppo-IN-7 and assess its practical application in preventing browning in food systems. The successful inhibition of PPO by novel compounds like Ppo-IN-7 holds significant promise for improving the quality and extending the shelf-life of a wide range of food products.

References

Application Notes and Protocols for the Development of a Ppo-IN-7 Based Herbicide Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable and efficacious herbicide formulation based on the novel protoporphyrinogen oxidase (PPO) inhibitor, Ppo-IN-7. The protocols outlined below cover the entire workflow from initial formulation screening to efficacy evaluation and mechanism of action studies.

Introduction to Ppo-IN-7 and PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of herbicides used for broad-spectrum weed control.[1][2][3] Their mode of action involves the inhibition of the PPO enzyme, which is essential for chlorophyll and heme biosynthesis in plants.[4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to symptoms such as chlorosis, necrosis, and eventual plant death.

Ppo-IN-7 is a novel, potent inhibitor of the PPO enzyme. Due to its chemical nature, likely characterized by low water solubility and potential for hydrolysis, developing a stable and effective formulation is paramount for its successful application in agriculture. This document provides detailed protocols for the development and evaluation of a Ppo-IN-7 based herbicide.

Signaling Pathway of PPO-Inhibiting Herbicides

The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides like Ppo-IN-7.

References

- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 2. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

Application Notes and Protocols for Efficacy Testing of Ppo-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppo-IN-7 is an investigational small molecule inhibitor of Polyphenol Oxidase (PPO). PPO enzymes are involved in a variety of biological processes, and their inhibition may have therapeutic potential in several disease areas. These application notes provide a comprehensive guide for the experimental design and execution of in vitro and in vivo studies to evaluate the efficacy of Ppo-IN-7.

Mechanism of Action and Signaling Pathway

Ppo-IN-7 is hypothesized to competitively inhibit the enzymatic activity of PPO, preventing the oxidation of phenolic substrates. This inhibition is expected to modulate downstream signaling pathways that are dependent on the products of PPO-mediated reactions. A proposed signaling pathway affected by Ppo-IN-7 is illustrated below.

Caption: Proposed signaling pathway of Ppo-IN-7 action.

Experimental Design and Workflow

A multi-tiered approach is recommended to comprehensively evaluate the efficacy of Ppo-IN-7, starting with in vitro biochemical and cellular assays, followed by in vivo studies in appropriate animal models.

Caption: Overall experimental workflow for Ppo-IN-7 efficacy testing.

In Vitro Efficacy Testing Protocols

Biochemical PPO Inhibition Assay

Objective: To determine the in vitro potency of Ppo-IN-7 in inhibiting PPO enzyme activity and to calculate its IC50 value.[1][2][3]

Materials:

-

Purified PPO enzyme

-

L-DOPA (substrate)

-

Ppo-IN-7

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of Ppo-IN-7 in DMSO.

-

Serially dilute Ppo-IN-7 in phosphate buffer to achieve a range of concentrations.

-

In a 96-well plate, add 20 µL of each Ppo-IN-7 dilution. Include a vehicle control (DMSO) and a positive control (a known PPO inhibitor).

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of purified PPO enzyme solution to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of L-DOPA substrate solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of Ppo-IN-7 concentration and determine the IC50 value using non-linear regression.

Data Presentation:

| Compound | IC50 (µM) |

| Ppo-IN-7 | [Insert Value] |

| Positive Control | [Insert Value] |

Cell Viability Assay

Objective: To assess the cytotoxic effect of Ppo-IN-7 on a relevant cell line.

Materials:

-

Target cell line (e.g., melanoma cells with high PPO expression)

-

Complete cell culture medium

-

Ppo-IN-7

-

MTT or CellTiter-Glo® reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Ppo-IN-7 for 72 hours. Include a vehicle control.

-

After incubation, add MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Data Presentation:

| Treatment | Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 0 | 100 |

| Ppo-IN-7 | [Conc. 1] | [Value] |

| Ppo-IN-7 | [Conc. 2] | [Value] |

| Ppo-IN-7 | [Conc. 3] | [Value] |

Western Blot Analysis

Objective: To confirm the on-target effect of Ppo-IN-7 by assessing the levels of downstream signaling proteins.

Materials:

-

Target cell line

-

Ppo-IN-7

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-NF-κB, anti-p-MAPK, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with Ppo-IN-7 at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation:

| Treatment | p-NF-κB (Normalized Intensity) | p-MAPK (Normalized Intensity) |

| Vehicle Control | [Value] | [Value] |

| Ppo-IN-7 (Conc. 1) | [Value] | [Value] |

| Ppo-IN-7 (Conc. 2) | [Value] | [Value] |

In Vivo Efficacy Testing Protocol

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Ppo-IN-7 in a murine xenograft model.[4][5]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Tumor cells (e.g., melanoma cell line)

-

Ppo-IN-7 formulation for in vivo administration

-

Vehicle control

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously implant tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (vehicle control, Ppo-IN-7 at different doses).

-

Administer Ppo-IN-7 or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight three times a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Data Presentation:

Tumor Growth Inhibition:

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % TGI |

| Vehicle Control | 0 | [Value] | 0 |

| Ppo-IN-7 | [Dose 1] | [Value] | [Value] |

| Ppo-IN-7 | [Dose 2] | [Value] | [Value] |

Body Weight Changes:

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | [Value] |

| Ppo-IN-7 | [Dose 1] | [Value] |

| Ppo-IN-7 | [Dose 2] | [Value] |

Conclusion

These detailed protocols provide a robust framework for the preclinical evaluation of Ppo-IN-7 efficacy. The systematic progression from in vitro biochemical and cellular assays to in vivo animal models will generate the necessary data to assess the therapeutic potential of this novel PPO inhibitor. Adherence to these standardized methods will ensure data reproducibility and facilitate informed decision-making in the drug development process.

References

Application Notes and Protocols for Ppo-IN-7: A Tool for In Vivo Protoporphyrinogen Oxidase (PPO) Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1] In humans, dysfunction of PPO is associated with variegate porphyria, a metabolic disorder characterized by photosensitivity and neurological symptoms.[2][3] PPO is also a validated target for herbicides in agriculture.[3][4] Ppo-IN-7 is a potent inhibitor of PPO, showing herbicidal activity. While specific in vivo data for Ppo-IN-7 in animal models is limited in publicly available literature, its inhibitory action on a key metabolic enzyme makes it a valuable research tool for studying the physiological and pathological roles of PPO in vivo. These application notes provide a comprehensive guide for utilizing Ppo-IN-7 and similar PPO inhibitors in preclinical research, offering detailed protocols and data presentation formats to facilitate the study of PPO function.

Mechanism of Action

Ppo-IN-7 acts as an inhibitor of protoporphyrinogen oxidase. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulation can have significant downstream effects. In the presence of light, the accumulated protoporphyrinogen IX can be non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. This photosensitizer generates reactive oxygen species (ROS) that cause lipid peroxidation and cell membrane damage, ultimately leading to cell death. This mechanism is the basis for the herbicidal activity of PPO inhibitors and is also relevant to the photosensitivity observed in variegate porphyria.

Data Presentation

Quantitative data for PPO inhibitors is crucial for experimental design and comparison. The following tables summarize the available in vitro data for a closely related compound, Ppo-IN-8, and provide general concentration ranges for PPO inhibitors in various experimental setups.

Table 1: In Vitro Inhibitory Activity of Ppo-IN-8

| Parameter | Value | Species/System |

| IC50 | 33 µg/L | In vitro PPO enzyme assay |

Table 2: General Concentration Ranges for PPO Inhibitors in Experimental Setups

| Experimental Setup | Typical Concentration Range | Key Considerations |

| In Vitro Enzyme Assay | 1 nM - 100 µM | Dependent on the specific activity of the enzyme and the Ki of the inhibitor. |

| Cell Culture (Mammalian) | 10 nM - 10 µM | Cell permeability and potential cytotoxicity of the solvent should be assessed. |

| Whole-Plant Bioassay | 1 µM - 500 µM (in spray solution) | Application rate (e.g., g/ha) is the standard metric in agricultural research. |

| In Vivo Animal Study (Systemic) | 1 - 100 mg/kg (estimated) | Requires determination of MTD, pharmacokinetics, and pharmacodynamics. |

Mandatory Visualizations

Signaling Pathway

Caption: PPO signaling pathway and inhibition by Ppo-IN-7.

Experimental Workflow

References

- 1. Effect of the protoporphyrinogen oxidase-inhibiting herbicide fomesafen on liver uroporphyrin and heptacarboxylic porphyrin in two mouse strains [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spectrophotometric Measurement of Polyphenol Oxidase (PPO) Activity and Inhibition

Audience: Researchers, scientists, and drug development professionals.

Note on "Ppo-IN-7": Publicly available scientific literature and databases do not contain specific information on a molecule designated "Ppo-IN-7". The following protocols and application notes provide a comprehensive framework for the spectrophotometric analysis of Polyphenol Oxidase (PPO) activity and the characterization of its inhibitors. These methods are directly applicable for evaluating the inhibitory potential of novel compounds such as "Ppo-IN-7".

Introduction and Principle

Polyphenol Oxidase (PPO) is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds into highly reactive quinones.[1][2] These quinones then polymerize to form dark pigments, a process commonly known as enzymatic browning in fruits and vegetables.[3][4] The inhibition of PPO is a key objective in the food industry to prevent spoilage and in biomedical research due to the enzyme's role in various physiological processes.

The spectrophotometric measurement of PPO activity is based on the monitoring of the formation of colored quinone products over time. The rate of increase in absorbance at a specific wavelength is directly proportional to the enzyme's activity. Common substrates include catechol and L-3,4-dihydroxyphenylalanine (L-DOPA), which are oxidized to form products that absorb light in the visible spectrum.[5]

Signaling and Experimental Workflow Diagrams

Caption: PPO Catalytic Pathway.

Caption: Spectrophotometric PPO Assay Workflow.

Caption: IC50 Determination Workflow.

Data Presentation: PPO Kinetic Parameters and Inhibitor Effects

The kinetic properties of PPO can vary significantly depending on its source and the substrate used.

Table 1: Kinetic Parameters of PPO from Various Sources

| PPO Source | Substrate | K_m (mM) | V_max (U/min or AU/min) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Rosemary (Rosmarinus officinalis L.) | Catechol | 14.3 | Not Specified | 6.0 - 7.0 | |

| White Yam (Dioscorea rotundata) | Catechol | 13.70 | 24.75 (ΔOD/min) | 8.5 | |

| Tamarind (Tamarindus indica L.) | Catechol | 12.33 | 0.125 (AU/min) | 7.0 | |

| Tamarind (Tamarindus indica L.) | Hydroquinone | 33.23 | 0.121 (AU/min) | 7.0 | |

| Acetes chinensis | L-DOPA | 0.846 | 769.23 (U/mL) | 7.5 | |

| Paradise Apple (Pyrus malus L.) | Catechol | 0.067 M (67 mM) | 0.189 (μmol/min) | 7.0 |

| Cucumber (Cucumis sativus L.) | Catechol | 0.053 M (53 mM) | 0.106 (μmol/min) | 4.0 & 7.0 | |

Table 2: Examples of PPO Inhibitors and Their Effects

| Inhibitor | PPO Source | Substrate | Type of Inhibition | I_50 or K_i Value | Reference |

|---|---|---|---|---|---|

| L-Cysteine | White Yam | Catechol | Non-competitive | K_i = 0.539 mM | |

| L-Arginine | Rosemary | Catechol | Not Specified | I_50 = 6.3 mM | |

| L-Glycine | Rosemary | Catechol | Not Specified | I_50 = 12.8 mM | |

| Ascorbic Acid | Tamarind | Catechol | Not Specified | 70% Inhibition |

| EDTA | Tamarind | Catechol | Not Specified | 45.5% Inhibition | |

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of PPO Activity (Catechol)

This protocol measures the rate of formation of benzoquinone from the oxidation of catechol, which is monitored by an increase in absorbance at 420 nm.

Materials:

-

Spectrophotometer (cuvette-based or microplate reader)

-

0.1 M Sodium or Potassium Phosphate Buffer (pH 6.5 - 7.0)

-

20 mM Catechol solution (prepare fresh in buffer)

-

PPO enzyme extract or purified enzyme solution

-

Cuvettes or 96-well UV-transparent microplate

Procedure:

-

Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture by adding:

-

2.8 mL of 0.1 M Phosphate Buffer (pH 7.0)

-

0.1 mL of 20 mM Catechol solution

-

-

Blank Measurement: Use the mixture from Step 1 to set the spectrophotometer to zero absorbance at 420 nm.

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled holder at 25°C for 5 minutes to ensure temperature stability.

-

Initiate Reaction: To start the reaction, add 0.1 mL of the PPO enzyme solution to the cuvette, mix quickly by inverting, and immediately start recording the absorbance.

-

Data Acquisition: Record the absorbance at 420 nm every 15 seconds for a total of 5 minutes.

-

Calculate Activity: Determine the initial reaction rate (ΔA_420/min) from the linear portion of the absorbance vs. time curve. One unit of PPO activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Protocol 2: Spectrophotometric Measurement of PPO Activity (L-DOPA)

This protocol is used to monitor the formation of dopachrome from the oxidation of L-DOPA, which results in an increase in absorbance at 475-490 nm.

Materials:

-

Spectrophotometer

-

50 mM MOPS or Phosphate Buffer (pH 6.5)

-

10 mM L-DOPA solution (prepare fresh in buffer, protect from light)

-

PPO enzyme extract or purified enzyme solution

Procedure:

-

Reaction Mixture Preparation: In a cuvette, add 2.9 mL of 10 mM L-DOPA solution.

-

Blank and Equilibration: Use the L-DOPA solution to zero the spectrophotometer at 475 nm and allow it to equilibrate at 25°C for 5 minutes.

-

Initiate Reaction: Add 0.1 mL of the PPO enzyme solution, mix, and begin recording.

-

Data Acquisition: Record the absorbance at 475 nm every 15 seconds for 5 minutes.

-

Calculate Activity: Determine the initial reaction rate (ΔA_475/min) from the linear portion of the curve.

Protocol 3: Determination of Inhibitor Potency (IC50) for Ppo-IN-7

This protocol determines the concentration of an inhibitor (e.g., Ppo-IN-7) required to reduce the PPO enzyme activity by 50%.

Materials:

-

All materials from Protocol 1.

-

Ppo-IN-7 stock solution (e.g., 10 mM in DMSO or appropriate solvent).

-

Serial dilutions of Ppo-IN-7.

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the Ppo-IN-7 stock solution to create a range of concentrations (e.g., from 1 nM to 100 μM). Ensure the final solvent concentration (e.g., DMSO) is constant across all reactions and does not exceed 1% (v/v).

-

Set Up Reactions: For each inhibitor concentration, prepare the following in separate tubes or microplate wells:

-

0.1 mL of PPO enzyme solution.

-

10 µL of the respective Ppo-IN-7 dilution (or solvent for the 0% inhibition control).

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixtures for 5-10 minutes at 25°C to allow for binding.

-

Initiate Reaction: Transfer the enzyme-inhibitor mixture to a cuvette containing the substrate and buffer (as described in Protocol 1, adjusting volumes to maintain final concentrations). For a 3 mL final volume, this would be 2.79 mL of buffer/substrate mix and 0.11 mL of the enzyme/inhibitor mix.

-

Measure Activity: Record the reaction rate (ΔA_420/min) for each inhibitor concentration as described in Protocol 1. Also, run a "no-inhibitor" control (with solvent only) and a "no-enzyme" control.

-

Calculate Percentage Inhibition: For each Ppo-IN-7 concentration, calculate the percentage of inhibition using the following formula:

-

% Inhibition = [1 - (Rate_with_Inhibitor / Rate_no_Inhibitor)] * 100

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the Ppo-IN-7 concentration. Use a non-linear regression software (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

References

- 1. Novel Roles for the Polyphenol Oxidase Enzyme in Secondary Metabolism and the Regulation of Cell Death in Walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphenoloxidase (catechol oxidase) Assay - Science & Plants for Schools [saps.org.uk]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for High-Throughput Screening of Ppo-IN-7 Analogs as Protoporphyrinogen Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals in Herbicide Discovery

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll in plants and heme in animals.[1][2] The enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2] Inhibition of PPO in plants leads to the accumulation of its substrate, PPGIX, which then leaks from the plastids into the cytoplasm.[3] In the cytoplasm, PPGIX is rapidly oxidized to PPIX, a potent photosensitizer.[3] Upon exposure to light, PPIX generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and loss of membrane integrity, ultimately leading to cell death. This mechanism makes PPO an effective target for herbicides.

Ppo-IN-7 is a known potent inhibitor of PPO with demonstrated herbicidal activity. The development of analogs of Ppo-IN-7 is a promising strategy for the discovery of new herbicidal agents with improved efficacy, selectivity, and environmental profiles. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify promising lead compounds.

These application notes provide a comprehensive guide to performing HTS assays for the discovery and characterization of Ppo-IN-7 analogs that inhibit protoporphyrinogen oxidase. Detailed protocols for both a primary biochemical assay and a secondary, cell-based confirmatory assay are provided, along with representative data for analysis.

Mechanism of Action of PPO Inhibitors

The herbicidal action of PPO inhibitors stems from the light-dependent generation of cytotoxic reactive oxygen species. By blocking the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX within the plastid, these inhibitors cause the substrate to accumulate and move into the cytoplasm, where its non-enzymatic oxidation leads to photodynamic damage.

References

Application Note: Quantification of Ppo-IN-7 in Soil by LC-MS/MS

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Ppo-IN-7 in soil is a critical tool for environmental fate studies and agricultural research. This document provides a comprehensive application note and detailed protocol for researchers, scientists, and professionals in drug development to reliably quantify Ppo-IN-7 from complex soil matrices.

Introduction

The accurate quantification of chemical compounds in environmental matrices like soil is essential for understanding their persistence, degradation, and potential impact. This application note describes a robust and sensitive LC-MS/MS method for the determination of Ppo-IN-7 in soil. The method employs a straightforward solvent extraction procedure followed by analysis using tandem mass spectrometry, which provides high selectivity and sensitivity for detecting the target analyte in a complex matrix. The protocol has been developed to be efficient and reliable, making it suitable for high-throughput analysis in a research or regulatory setting.

Experimental Principle

The method involves the extraction of Ppo-IN-7 from soil samples using an organic solvent. After extraction and centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase C18 column, which separates Ppo-IN-7 from endogenous soil components. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection ensures minimal interference from the soil matrix. An internal standard should be used to ensure accuracy and correct for any matrix effects or variability in sample processing.

Detailed Experimental Protocol

1. Materials and Reagents

-

Ppo-IN-7 analytical standard

-

Internal Standard (IS), (e.g., a stable isotope-labeled version of Ppo-IN-7)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Control soil, confirmed to be free of Ppo-IN-7

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge capable of handling 15 mL or 50 mL conical tubes

-

Syringe filters (0.22 µm)

3. Sample Preparation

Proper sample preparation is crucial for accurate analysis. Soil samples should be homogenized and sieved to ensure uniformity before extraction.[1][2]

-

Weighing: Accurately weigh 5.0 g of sieved, air-dried soil into a 50 mL polypropylene centrifuge tube.[3]

-